2-Methyl-4-(trifluoromethoxy)benzenaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethoxy)benzenaminium chloride is a chemical compound with the molecular formula C8H9ClF3NO and a molecular weight of 227.61 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, along with a methyl group (-CH3) and an aminium chloride group (-NH3Cl).
Preparation Methods
The synthesis of 2-Methyl-4-(trifluoromethoxy)benzenaminium chloride typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-4-(trifluoromethoxy)benzenaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzenaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate the effects of trifluoromethoxy-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzenaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminium chloride group can form ionic interactions with negatively charged residues on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethoxy)benzenaminium chloride can be compared with other similar compounds, such as:
2-Methyl-4-(trifluoromethoxy)aniline: This compound lacks the aminium chloride group and is used as an intermediate in the synthesis of this compound.
4-(Trifluoromethoxy)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of an aminium chloride group and is used in different chemical reactions and applications
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-5-4-6(2-3-7(5)12)13-8(9,10)11;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWWGYFTVWYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-44-1 |
Source
|
Record name | Benzenamine, 2-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.